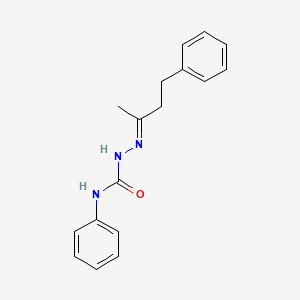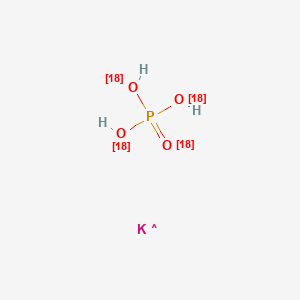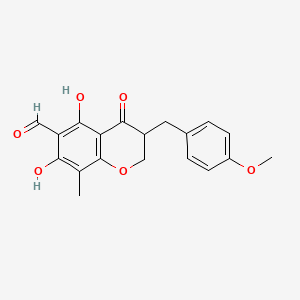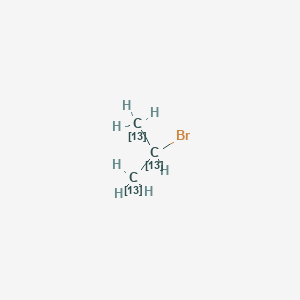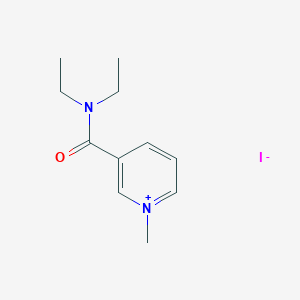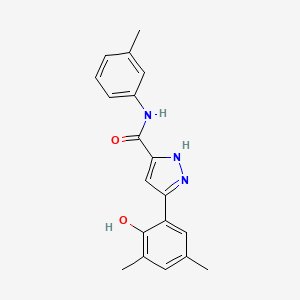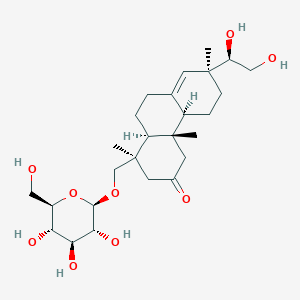
Pubeside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubeside D is an ent-pimarane-type diterpenoid glycoside isolated from the ethanol extract of Siegesbeckia pubescens Makino . This compound is part of a group of diterpenoids known for their diverse biological activities, including anti-inflammatory, antithrombotic, and immune-suppressive properties .
Preparation Methods
Pubeside D is typically isolated from the aerial parts of Siegesbeckia pubescens Makino using various chromatographic techniques. The process involves the use of silica gel, RP-8, Sephadex LH-20, and preparative high-performance liquid chromatography (Pre-HPLC) . The isolation process is meticulous and requires precise conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Pubeside D undergoes several types of chemical reactions, including oxidation and glycosylation. The compound’s structure features hydroxyl groups that can participate in oxidation reactions, forming carbonyl compounds . Additionally, the glycosidic bond in this compound can be hydrolyzed under acidic conditions, leading to the formation of its aglycone and glucose . Common reagents used in these reactions include oxidizing agents like potassium permanganate and acidic catalysts like hydrochloric acid.
Scientific Research Applications
Pubeside D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a model compound for studying the reactivity of diterpenoid glycosides . In biology and medicine, this compound exhibits significant anti-inflammatory and antithrombotic activities, making it a candidate for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of Pubeside D involves its interaction with various molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes . It also modulates the activity of immune cells, reducing their proliferation and activation . The exact molecular targets of this compound are still under investigation, but it is believed to interact with key signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Pubeside D is structurally similar to other ent-pimarane-type diterpenoids, such as pubeside C and pubeside F . These compounds share a common pimarane skeleton but differ in the number and position of hydroxyl and glycosidic groups . This compound is unique due to its specific hydroxylation pattern and glycosidic linkage, which contribute to its distinct biological activities . Other similar compounds include ent-kaurane diterpenoids, which also exhibit anti-inflammatory and antithrombotic properties .
Properties
Molecular Formula |
C26H42O9 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(1R,4aS,4bR,7S,10aS)-7-[(1R)-1,2-dihydroxyethyl]-1,4a,7-trimethyl-1-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,4b,5,6,9,10,10a-octahydrophenanthren-3-one |
InChI |
InChI=1S/C26H42O9/c1-24(19(30)12-28)7-6-16-14(8-24)4-5-18-25(2,9-15(29)10-26(16,18)3)13-34-23-22(33)21(32)20(31)17(11-27)35-23/h8,16-23,27-28,30-33H,4-7,9-13H2,1-3H3/t16-,17-,18-,19+,20-,21+,22-,23-,24+,25+,26+/m1/s1 |
InChI Key |
QYXBVSOUROVSDU-SHNINHJWSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC(=O)C[C@@]3(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[C@H](CO)O |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CC(=O)CC3(C)COC4C(C(C(C(O4)CO)O)O)O)C)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


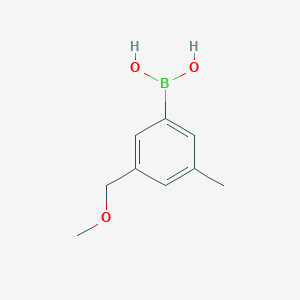
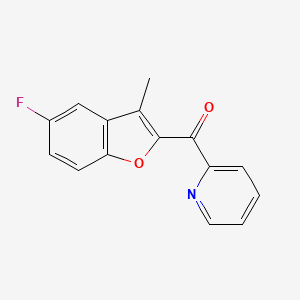
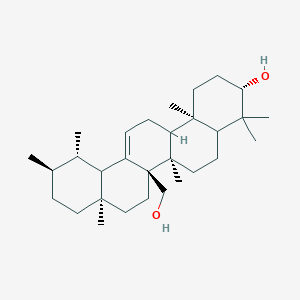

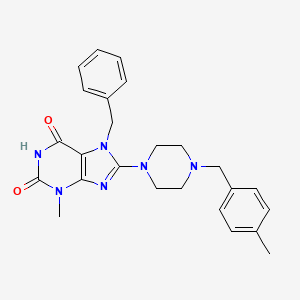
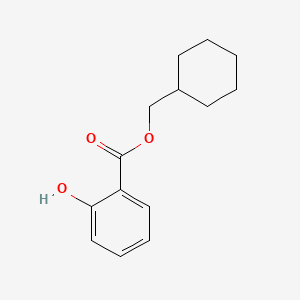
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
